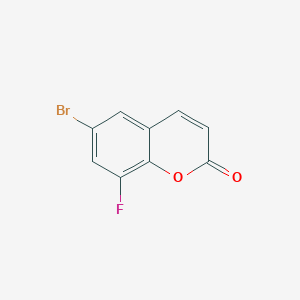

6-Bromo-8-fluoro-2H-chromen-2-one

描述

属性

分子式 |

C9H4BrFO2 |

|---|---|

分子量 |

243.03 g/mol |

IUPAC 名称 |

6-bromo-8-fluorochromen-2-one |

InChI |

InChI=1S/C9H4BrFO2/c10-6-3-5-1-2-8(12)13-9(5)7(11)4-6/h1-4H |

InChI 键 |

FLJRBPMMIYVIHI-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=O)OC2=C(C=C(C=C21)Br)F |

产品来源 |

United States |

准备方法

General Synthetic Strategy

The synthesis of this compound generally follows a multi-step approach involving:

- Construction of the coumarin core,

- Selective halogenation at desired positions (bromination and fluorination),

- Purification and characterization.

Analytical Data and Characterization

- Melting Point : Typically ranges around 206–208 °C for related bromo-fluoro coumarins.

- NMR Spectroscopy :

- ^1H NMR shows characteristic aromatic proton shifts with coupling constants indicative of substitution pattern.

- ^19F NMR confirms fluorine incorporation.

- IR Spectroscopy : Presence of C=O stretch (~1716 cm^-1), C–Br (~864 cm^-1), and C–F (~1411 cm^-1) bands confirm functional groups.

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular ion peaks consistent with the bromofluoro substitution pattern.

Summary Table of Preparation Methods

化学反应分析

6-Bromo-8-fluoro-2H-chromen-2-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using reagents like sodium azide or alkyl halides.

Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form dihydro derivatives.

Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds, such as pyrazolo[1,5-a]pyrimidine and 1,3,4-thiadiazoles.

科学研究应用

6-Bromo-8-fluoro-2H-chromen-2-one has several scientific research applications:

作用机制

The mechanism of action of 6-Bromo-8-fluoro-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The bromine and fluorine atoms enhance its ability to interact with biological molecules, leading to its antiproliferative and antimicrobial activities . The compound can inhibit enzymes involved in cell proliferation and inflammation, making it a potential candidate for drug development .

相似化合物的比较

Substituent Effects on Physical Properties

6-Bromo-2-methylchromone vs. 6-Fluoro-2-methylchromone

Melting Points :

- 6-Bromo-2-methylchromone : 118–120°C (synthesized in 69% yield) .

- 6-Fluoro-2-methylchromone : 102–103°C (synthesized in 88% yield) .

- Analysis : The bromo substituent increases the melting point compared to the fluoro analog, likely due to enhanced molecular symmetry and stronger van der Waals interactions from bromine’s larger atomic radius. Fluorine’s smaller size and higher electronegativity reduce intermolecular forces, lowering the melting point.

Spectral Data :

- C=O Stretching (IR) :

- 6-Bromo-2-methylchromone: 1676 cm⁻¹ .

- 6-Fluoro-2-methylchromone: 1685 cm⁻¹ .

- Explanation : The fluoro substituent’s stronger electron-withdrawing effect increases the carbonyl group’s polarity, raising the C=O stretching frequency.

6-Methoxy-2-methylchromone

- Melting Point : 107–108°C (69% yield) .

- Comparison : The methoxy group (electron-donating) results in a lower C=O stretching frequency (1675 cm⁻¹) compared to the fluoro derivative, highlighting electronic modulation by substituents.

Bromo-Fluoro Synergy in Heterocycles

- 6-Bromo-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one (): This compound shares a bromo-fluoro substitution pattern on a heterocyclic core.

- Quinolinone Derivatives (): 5-Bromo-8-fluoroquinolin-2(1H)-one (similarity score: 0.91): The bromo-fluoro motif in quinolinones is associated with improved pharmacokinetic properties, suggesting analogous benefits for chromones.

Molecular Weight and Functional Group Impact

- 6-Bromo-8-fluoro-2H-chromene-3-sulfonyl chloride (): Molecular weight: 327.55 (vs. ~244–250 for non-sulfonylated chromones). Key Difference: The sulfonyl group increases molecular weight and alters solubility/reactivity, limiting direct comparison but underscoring the role of functional groups in property modulation.

常见问题

Q. Table 1: Comparison of Synthetic Conditions

| Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Bromination | NBS (N-bromosuccinimide), CCl₄ | 60–75% | Analogous to |

| Fluorination | Selectfluor, DMF, K₂CO₃, 80°C | 40–55% |

How can SHELXL be optimized for refining the crystal structure of this compound, particularly with high-resolution or twinned data?

Answer:

For high-resolution

- Use anisotropic displacement parameters for heavy atoms (Br, F) to model thermal motion accurately.

- Apply hydrogen bond restraints (DFIX, DANG commands) based on geometric analysis of intermolecular interactions .

For twinned - Employ the TWIN/BASF commands in SHELXL to refine twin fractions and lattice parameters.

- Validate refinement with R₁(F² > 2σ) < 0.05 and wR₂ < 0.15 thresholds .

Example workflow :

Integrate HKL data with TWINABS for absorption correction.

Refine twin law using HTAF/TWIN in SHELXL.

Cross-validate with PLATON’s ADDSYM to detect missed symmetry .

What strategies are effective in analyzing contradictory spectroscopic and crystallographic data for halogenated chromenones?

Answer:

Contradictions often arise from:

- Polymorphism : Use DSC/TGA to confirm thermal stability and PXRD to identify phases.

- Dynamic vs. static disorder : Compare NMR (solution-state) and XRD (solid-state) data.

Methodology :

Cross-validation : Match NMR chemical shifts (δ ≈ -110 to -120 ppm for aromatic F) with XRD-derived torsion angles .

Computational modeling : Optimize geometry using DFT (e.g., B3LYP/6-311+G(d,p)) and compare with experimental bond lengths .

Electron density maps : Analyze residual density peaks (>0.3 eÅ⁻³) to detect unresolved solvent/co-crystallized molecules .

Which spectroscopic techniques are most reliable for characterizing the substitution pattern of this compound?

Answer:

- NMR : Coupling patterns (e.g., doublets for H-3/H-4) confirm chromenone ring conformation.

- NMR : Single peak near -115 ppm indicates para-substituted fluorine .

- HRMS : Exact mass (calc. for C₉H₅BrFO₂: 256.94 g/mol) confirms molecular formula .

Key data : - SMILES : Brc1cc2c(cc1F)oc(=O)cc2 (validated via PubChem ).

How do the positions of bromo and fluoro substituents affect the electronic properties and reactivity of this compound compared to its analogs?

Answer:

- Electron-withdrawing effects : Bromo (σₚ ≈ 0.23) and fluoro (σₚ ≈ 0.06) groups decrease electron density at the chromenone core, enhancing electrophilic reactivity at C-3.

- Computational insights :

- Compare hydrolysis rates under basic conditions (pH 10): Halogenated derivatives show 2× slower degradation than non-halogenated analogs .

What methodologies are recommended for assessing the intermolecular interactions and hydrogen-bonding networks in this compound crystals?

Answer:

- Graph set analysis : Classify hydrogen bonds (e.g., motifs for dimeric interactions) using Etter’s formalism .

- Hirshfeld surfaces : Quantify contact contributions (e.g., Br···H ≈ 12%, F···H ≈ 8%) with CrystalExplorer.

Case study : - In a related structure (PubChem CID 168237934), Br···O interactions (3.2 Å) stabilize layered packing .

How can researchers address discrepancies between computational predictions and experimental results in the reactivity of this compound?

Answer:

- Solvent effects : Include implicit solvent models (e.g., CPCM in Gaussian) to match experimental reaction rates.

- Transition state analysis : Use QM/MM to model steric hindrance from bulky substituents.

Example : - Predicted nucleophilic attack at C-3 (DFT) may not align with experimental regioselectivity due to solvent-assisted proton shuffling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。